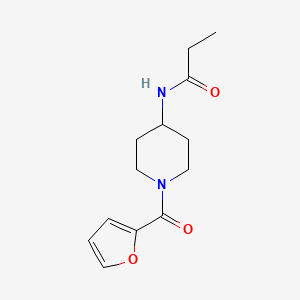
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzofuran ring, which is fused with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in an aprotic dipolar solvent such as dimethylformamide (DMF) to facilitate the bromination process . The reaction conditions include maintaining a controlled temperature and using a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
In industrial settings, the production of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: A similar compound with a bromine atom and a benzothiadiazole ring.
N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide: Another related compound with a similar benzofuran structure.
Uniqueness
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and an acetic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
2-(7-bromo-1,3-dihydro-2-benzofuran-4-yl)acetic acid |
InChI |
InChI=1S/C10H9BrO3/c11-9-2-1-6(3-10(12)13)7-4-14-5-8(7)9/h1-2H,3-5H2,(H,12,13) |
InChI Key |
BHTHUHLUYLLKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2CO1)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)












